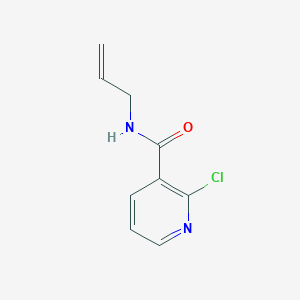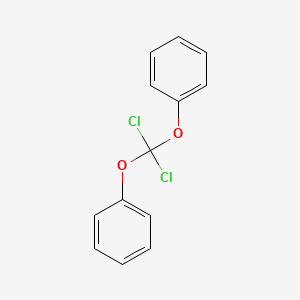
Dichlorodiphenoxymethane
Overview
Description
Synthesis Analysis
The synthesis of compounds related to dichlorodiphenoxymethane can involve the use of dichloromethane as a reagent. For instance, dichloromethane serves as an electrophilic carbene equivalent, adding to an enamine double bond in the presence of TiCl4-Mg, which can tolerate other alkene moieties in the enamine partner . Additionally, dichloromethanesulfonylethene, a derivative of dichloromethane, can be prepared by oxidation followed by dehydrochlorination and used in tandem Diels-Alder/Ramberg-Bäcklund reactions .
Molecular Structure Analysis
While the molecular structure of dichlorodiphenoxymethane is not discussed, the structure of related dichloromethane compounds has been studied. For example, the dichloromethane disolvate of 4,4'-(azinodimethylene)dipyridinium chloranilate forms one-dimensional hydrogen-bonded molecular tapes, with both cations and anions lying across centers of inversion . The structure of trans-di-iodobis(tri-o-tolylphosphine)platinum(II)–dichloromethane has been solved, revealing a disordered dichloromethane over three sites around a crystallographic two-fold axis .
Chemical Reactions Analysis
Dichloromethane can participate in various chemical reactions. As mentioned earlier, it can act as an electrophilic carbene equivalent in enamine cyclopropanation . It is also involved in the synthesis of new reagents for tandem Diels-Alder/Ramberg-Bäcklund reactions . Moreover, certain dichlorinated alkanes, which are structurally similar to dichlorodiphenoxymethane, can be dehalogenated by specific bacteria, such as Desulfitobacterium dichloroeliminans strain DCA1, which converts them into completely dechlorinated end products .
Physical and Chemical Properties Analysis
The physical and chemical properties of dichlorodiphenoxymethane are not directly provided, but the properties of dichloromethane can be inferred. Dichloromethane is a volatile, colorless liquid with a sweet aroma and is used as a solvent due to its non-polarity and ability to dissolve a wide range of compounds. The electron diffraction study of 1,2-dichloroethane, a compound similar to dichlorodiphenoxymethane, shows that it exists predominantly in the trans-form with a significant amount of the gauche-isomer present at room temperature .
Scientific Research Applications
Chemistry
- Dichlorodiphenoxymethane is a mixed derivative of orthocarbonic acid . It has been studied for its structural properties .
- The molecule has a non-crystallographic symmetry close to C2v . The aromatic residues are oriented in syn conformation with respect to the Cl atoms .
- The least-squares planes through the phenyl rings enclose an angle of 36.11 (10) . The C—O bonds at the central carbon are relatively short, and the O—C—O and Cl—C—Cl angles are smaller than the tetrahedral angle .
- These metrical peculiarities including a molecular symmetry close to C2v are also observed in density functional theory (DFT) calculations .
Environmental Science
- Pesticides, including Dichlorodiphenoxymethane, represent a nearly ubiquitously occurring global change factor and have the potential to affect soil functions .
- The use of synthetic pesticides is at an all-time high with over 400 active ingredients being utilized in the EU alone, with dozens of these pesticides occurring concurrently in soil .
- Research has been conducted to understand the impacts of the potential interaction of multiple pesticides when applied simultaneously .
- Both gradual and abrupt pesticide application have negative consequences for soil processes . Pesticide number plays a significant role in affecting soil health .
- Null models also reveal potential synergistic behavior between pesticides which can further their consequences on soil processes .
Safety And Hazards
properties
IUPAC Name |
[dichloro(phenoxy)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c14-13(15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIUSKXXXZSVJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(OC2=CC=CC=C2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408505 | |
| Record name | Dichlorodiphenoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorodiphenoxymethane | |
CAS RN |
4885-03-4 | |
| Record name | Dichlorodiphenoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodiphenoxymethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)


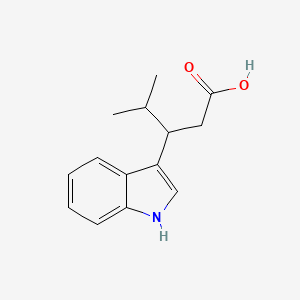

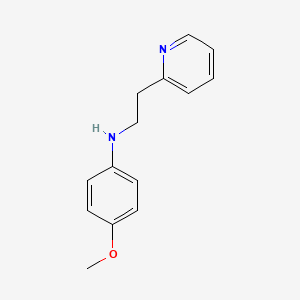

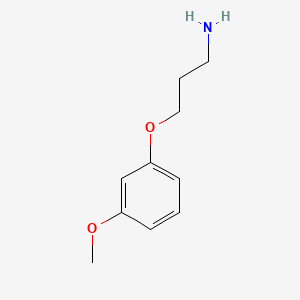

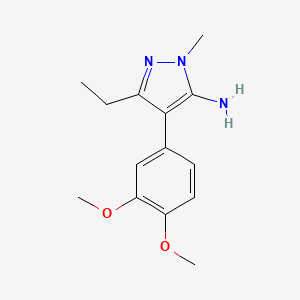

![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)

